molecular formula C30H33NO7 B11220954 Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11220954
M. Wt: 519.6 g/mol
InChI Key: DPZBAMLKEILHHF-UHFFFAOYSA-N
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Description

Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound that belongs to the class of benzoate esters. This compound is characterized by its intricate molecular structure, which includes multiple methoxy groups and a tetrahydroisoquinoline moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This step involves the condensation of appropriate aromatic aldehydes with amines, followed by cyclization to form the tetrahydroisoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide in the presence of a base.

    Acetylation: The acetyl group is introduced via acetylation reactions using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Ethyl 4-({6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can be compared with similar compounds such as:

    Ethyl 4-({6,7-dimethoxy-2-[2-(4-hydroxyphenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate: Differing by the presence of a hydroxy group instead of a methoxy group.

    Ethyl 4-({6,7-dimethoxy-2-[2-(4-chlorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate: Differing by the presence of a chloro group instead of a methoxy group.

Properties

Molecular Formula

C30H33NO7

Molecular Weight

519.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-[2-(4-methoxyphenyl)acetyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C30H33NO7/c1-5-37-30(33)21-8-12-24(13-9-21)38-19-26-25-18-28(36-4)27(35-3)17-22(25)14-15-31(26)29(32)16-20-6-10-23(34-2)11-7-20/h6-13,17-18,26H,5,14-16,19H2,1-4H3

InChI Key

DPZBAMLKEILHHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)CC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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